molecular formula CH3N5O3 B12648715 Guanidine, N-nitro-N-nitroso- CAS No. 34225-54-2

Guanidine, N-nitro-N-nitroso-

Cat. No.: B12648715
CAS No.: 34225-54-2
M. Wt: 133.07 g/mol
InChI Key: HMVYERAUBSAVAX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of guanidine, N-nitro-N-nitroso- typically involves the nitration of guanidine derivatives. One common method is the reaction of dicyandiamide with ammonium nitrate to produce guanidinium nitrate, which is then nitrated using concentrated sulfuric acid at low temperatures . This method is widely used in industrial production due to its efficiency and scalability.

Chemical Reactions Analysis

Guanidine, N-nitro-N-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in the presence of strong acids and bases. Common reagents used in these reactions include sulfuric acid, nitric acid, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of guanidine, N-nitro-N-nitroso- involves the formation of reactive intermediates that interact with cellular macromolecules, particularly DNA. This interaction leads to the formation of DNA adducts, which can cause mutations and other genetic alterations . The compound’s mutagenic effects are primarily due to its ability to alkylate DNA bases, leading to errors during DNA replication .

Properties

CAS No.

34225-54-2

Molecular Formula

CH3N5O3

Molecular Weight

133.07 g/mol

IUPAC Name

1-nitro-1-nitrosoguanidine

InChI

InChI=1S/CH3N5O3/c2-1(3)5(4-7)6(8)9/h(H3,2,3)

InChI Key

HMVYERAUBSAVAX-UHFFFAOYSA-N

Canonical SMILES

C(=N)(N)N(N=O)[N+](=O)[O-]

Origin of Product

United States

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